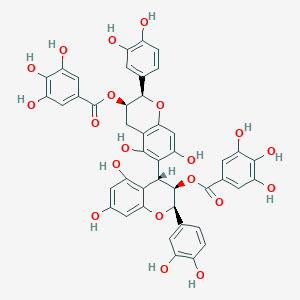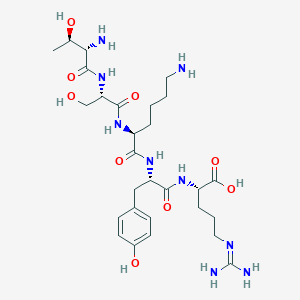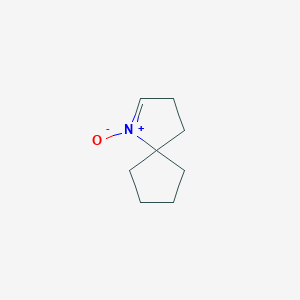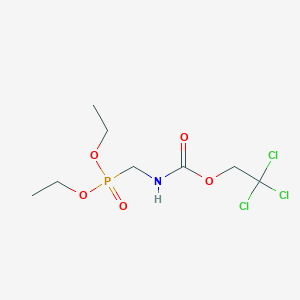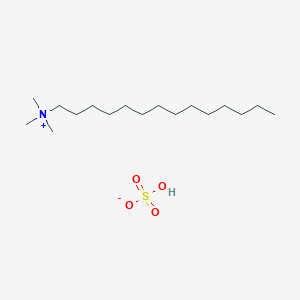
Trimethyltetradecylammoniumhydrogensulfat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of trimethylamine, a related compound, through a multicomponent combination of ammonia with carbon dioxide and molecular hydrogen using a homogeneous ruthenium catalyst, provides insights into the synthetic approaches that could be adapted for trimethyltetradecylammonium hydrogen sulfate (Beydoun et al., 2016). Additionally, the preparation of nano silica supported sodium hydrogen sulfate as an efficient catalyst for various silylations hints at potential synthetic routes involving catalysis for trimethyltetradecylammonium hydrogen sulfate (Abri & Ranjdar, 2014).
Molecular Structure Analysis
The molecular ordering at the surface of related trimethylpropylammonium compounds studied using high-resolution Rutherford backscattering spectroscopy indicates a structured molecular arrangement that could be similar in trimethyltetradecylammonium hydrogen sulfate compounds (Nakajima et al., 2008).
Chemical Reactions and Properties
Trimethyltetradecylammonium hydrogen sulfate's chemical reactivity and properties can be inferred from studies on similar ammonium salts. For example, the reaction between sulfur dioxide and hexamethyldisilazane showcases the formation of an ionic solid that provides insights into the potential reactivity of trimethyltetradecylammonium hydrogen sulfate (Bennett & Spicer, 1981).
Physical Properties Analysis
The thermophysical properties of ammonium ionic liquids, including those with hydrogen sulfate anions, reveal the influence of anions on these properties, providing a basis for understanding the physical characteristics of trimethyltetradecylammonium hydrogen sulfate (Attri, Venkatesu, & Hofman, 2011).
Chemical Properties Analysis
The adsorption and performance of ammonium-based ionic liquids as corrosion inhibitors, including trimethyltetradecylammonium methyl sulfate, show the chemical utility of such compounds, hinting at the potential chemical properties of trimethyltetradecylammonium hydrogen sulfate (Arellanes-Lozada et al., 2018).
Wissenschaftliche Forschungsanwendungen
Ionenpaar-Chromatographie
Trimethyltetradecylammoniumhydrogensulfat wird als anionisches Ionenpaar-Reagenz in der Ionenpaar-Chromatographie verwendet . Diese Technik wird verwendet, um Ionen und polare Moleküle basierend auf ihrer Affinität zum Ionenpaar-Reagenz zu trennen.
Hochleistungsflüssigkeitschromatographie (HPLC)
Diese Verbindung wird in der HPLC verwendet, insbesondere bei der Quantifizierung von nicht-derivatisierten Sialinsäuren in Glykoproteinen . HPLC ist eine Art der Säulenchromatographie, die in der Biochemie und analytischen Chemie verwendet wird, um einzelne Komponenten einer Mischung zu identifizieren, zu quantifizieren und zu reinigen.
Nano Quantity Analyte Detector (NQAD)
this compound wird in Verbindung mit NQAD bei der Analyse von nicht-derivatisierten Sialinsäuren in Glykoproteinen verwendet . NQAD ist eine Art von Detektor, der in der Chromatographie verwendet wird und eine hohe Empfindlichkeit für die Detektion von Nanogrammmengen an Analyt bietet.
4. Dionex-basierte Hoch-pH-Anionenaustauschchromatographie mit gepulster amperometrischer Detektion (HPAEC-PAD) Diese Verbindung wird in der HPAEC-PAD verwendet, einer Technik, die zur Trennung und Detektion von Anionen verwendet wird . Es ist besonders nützlich bei der Analyse von Kohlenhydraten und Glykoproteinen.
Safety and Hazards
Eigenschaften
IUPAC Name |
hydrogen sulfate;trimethyl(tetradecyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38N.H2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;1-5(2,3)4/h5-17H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWSTBIEJXJNJY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H39NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584988 | |
| Record name | N,N,N-Trimethyltetradecan-1-aminium hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104903-23-3 | |
| Record name | N,N,N-Trimethyltetradecan-1-aminium hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyltetradecylammonium hydrogen sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B24473.png)



